molecular formula C9H17Cl B12557721 1-Chloronon-3-ene CAS No. 155088-61-2

1-Chloronon-3-ene

Cat. No.: B12557721
CAS No.: 155088-61-2
M. Wt: 160.68 g/mol
InChI Key: HSKYGZGSVZMMGN-UHFFFAOYSA-N
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Description

1-Chloronon-3-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the third carbon of the nonene chain

Preparation Methods

1-Chloronon-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of non-3-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-Chloronon-3-ene undergoes various chemical reactions, including:

  • Substitution Reactions: : The chlorine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted nonenes.

  • Addition Reactions: : The double bond in this compound can participate in addition reactions with various reagents. For example, hydrogenation in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, yielding 1-chlorononane.

  • Oxidation Reactions: : The double bond can also be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions typically produce diols or carbonyl compounds, depending on the reaction conditions.

  • Polymerization Reactions: : this compound can undergo polymerization to form poly(chlorononene) in the presence of suitable initiators and catalysts.

Scientific Research Applications

1-Chloronon-3-ene has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

  • Biology: : In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on living organisms. It serves as a model compound to investigate the metabolic pathways and toxicity of similar compounds.

  • Medicine: : Although not widely used in medicine, derivatives of this compound may have potential applications as therapeutic agents. Research is ongoing to explore its bioactivity and potential medicinal properties.

  • Industry: : In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it a valuable monomer for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloronon-3-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect membrane integrity and enzyme activity.

Comparison with Similar Compounds

1-Chloronon-3-ene can be compared with other chlorinated alkenes such as 1-chlorooct-3-ene and 1-chlorodec-3-ene. These compounds share similar chemical properties but differ in their chain length and reactivity. The presence of the chlorine atom and the double bond in these compounds makes them useful intermediates in organic synthesis.

Similar Compounds

  • 1-Chlorooct-3-ene
  • 1-Chlorodec-3-ene
  • 1-Bromohex-3-ene
  • 1-Iododec-3-ene

Each of these compounds has unique properties that make them suitable for specific applications. For example, 1-chlorooct-3-ene may be preferred in reactions requiring shorter chain lengths, while 1-chlorodec-3-ene may be used when longer chains are needed.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes

Properties

CAS No.

155088-61-2

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloronon-3-ene

InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3

InChI Key

HSKYGZGSVZMMGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCl

Origin of Product

United States

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